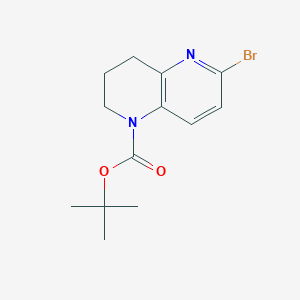

tert-Butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

CAS No.: 2188181-83-9

Cat. No.: VC5202196

Molecular Formula: C13H17BrN2O2

Molecular Weight: 313.195

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2188181-83-9 |

|---|---|

| Molecular Formula | C13H17BrN2O2 |

| Molecular Weight | 313.195 |

| IUPAC Name | tert-butyl 6-bromo-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |

| Standard InChI | InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-8-4-5-9-10(16)6-7-11(14)15-9/h6-7H,4-5,8H2,1-3H3 |

| Standard InChI Key | ZSFOXZDVNRVJPJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)Br |

Introduction

tert-Butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a complex organic compound belonging to the naphthyridine family. This compound is characterized by its molecular formula, C₁₃H₁₇BrN₂O₂, and a molecular weight of 313.19 g/mol . It is identified by the PubChem CID 138958465 and has several synonyms, including tert-butyl 6-bromo-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate and SCHEMBL22397550 .

Synthesis and Reactivity

While specific synthesis methods for tert-Butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate are not detailed in the available literature, naphthyridine derivatives generally can be synthesized through various condensation reactions involving pyridine derivatives and other reagents . The reactivity of this compound would likely involve the bromine atom and the carboxylate group, which can participate in further chemical transformations such as nucleophilic substitution reactions.

Applications and Related Compounds

Naphthyridine derivatives, including those with bromo and carboxylate functionalities, have potential applications in pharmaceuticals and materials science due to their diverse biological activities and chemical properties . Related compounds, such as tert-Butyl 3-bromo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate and tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, share similar molecular weights and chemical formulas but differ in their ring systems and substitution patterns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume